molecular formula C18H17F3N6O B2731069 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 2034599-94-3

2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No.: B2731069
CAS No.: 2034599-94-3
M. Wt: 390.37
InChI Key: FQFCQHIUHOBTOV-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H17F3N6O and its molecular weight is 390.37. The purity is usually 95%.
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Biological Activity

The compound 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a benzimidazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H23F3N6OC_{22}H_{23}F_{3}N_{6}O, with a molecular weight of approximately 466.45 g/mol. The presence of trifluoromethyl and piperazine moieties contributes to its unique biological profile.

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to our target exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Activity

Benzimidazole derivatives have shown promising antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, revealing effective inhibition against Gram-positive and Gram-negative bacteria. The mode of action is primarily through disruption of bacterial cell wall synthesis and interference with DNA replication .

Antioxidant Activity

The antioxidant capacity of benzimidazole derivatives has been evaluated using DPPH and ABTS assays. These studies suggest that the presence of specific functional groups enhances radical scavenging activity, which can mitigate oxidative stress in biological systems .

Study 1: Anticancer Efficacy

A recent study assessed the anticancer efficacy of a related benzimidazole derivative in vitro. It was found to inhibit the growth of MCF-7 (breast cancer) cells with an IC50 value of 12 µM. The compound induced apoptosis as evidenced by increased caspase-3 activity and PARP cleavage .

Study 2: Antimicrobial Testing

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating significant antimicrobial activity .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is highly dependent on their structural features. Substituents at specific positions on the benzimidazole ring can enhance or diminish activity:

  • Trifluoromethyl group : Increases lipophilicity and biological activity.
  • Piperazine moiety : Enhances binding affinity to biological targets.
  • Ethyl ketone group : Plays a crucial role in modulating pharmacokinetics.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N6O/c19-18(20,21)15-9-16(23-11-22-15)25-5-7-26(8-6-25)17(28)10-27-12-24-13-3-1-2-4-14(13)27/h1-4,9,11-12H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFCQHIUHOBTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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